6β-Naloxol (CRM) is a certified reference material categorized as an opioid. It is an active metabolite of naloxone, but it is less potent. This product is intended for research and forensic applications. 6β-Naloxol is an analytical reference material categorized as an opioid. It is an active metabolite of naloxone, but it is less potent. This product is intended for research and forensic applications. 6β-Naloxol is an analytical reference standard categorized as an opioid. It is an active metabolite of naloxone, but it is less potent. This product is intended for research and forensic applications.
Related Compounds
Naloxone
Relevance: Naloxone is structurally very similar to 6beta-Naloxol, differing only by the presence of a ketone group (=O) at the 6 position instead of a hydroxyl group (-OH) in 6beta-Naloxol. Several studies mentioned that 6beta-Naloxol is a metabolite of Naloxone produced through enzymatic reduction in the liver, primarily by enzymes belonging to the aldo-keto reductase (AKR) superfamily. [, , ] Specifically, two major forms of naloxone reductase, NR1 and NR2, were isolated and characterized, each catalyzing the stereospecific reduction of Naloxone to either 6alpha-naloxol or 6beta-Naloxol. []
6alpha-Naloxol
Relevance: The structural relationship between 6alpha-Naloxol and 6beta-Naloxol is that they are stereoisomers, specifically epimers, differing only in the configuration of the hydroxyl group at the 6 position. [, ] This difference in stereochemistry significantly influences their interaction with biological targets. Research shows that the stereoselectivity of Naloxone reduction, leading to either 6alpha-Naloxol or 6beta-Naloxol, depends on the specific enzymes involved, which vary among species. For example, chicken liver primarily produces 6alpha-Naloxol, while rabbit liver produces both 6alpha-Naloxol and 6beta-Naloxol in nearly equal amounts. []
Naltrexone
Relevance: Naltrexone shares a similar core structure with 6beta-Naloxol. The primary structural difference lies in the N-alkyl substituent, where Naltrexone has a cyclopropylmethyl group instead of an allyl group as in 6beta-Naloxol. Like Naloxone, Naltrexone can also undergo metabolic reduction to form its respective 6-hydroxy metabolites, 6alpha-naltrexol and 6beta-naltrexol. [, , , ] This metabolic pathway and the resulting metabolites highlight a structural relationship and potentially shared metabolic fates between Naltrexone and 6beta-Naloxol.
6beta-Naltrexol
Relevance: Structurally, 6beta-Naltrexol is closely related to 6beta-Naloxol, differing only in the N-alkyl substituent, where 6beta-Naltrexol possesses a cyclopropylmethyl group instead of an allyl group. This structural similarity suggests that these two compounds may be metabolized by the same enzymes or enzymatic pathways. [, , , ] Studies have also focused on the kinetics of 6beta-Naltrexol formation and potential inhibitors, revealing that steroid hormones, such as testosterone and dihydrotestosterone, competitively inhibit the enzymes responsible for the conversion of Naltrexone to 6beta-Naltrexol. []
Dihydromorphinone
Relevance: While Dihydromorphinone might seem structurally distinct from 6beta-Naloxol at first glance, both compounds share a critical structural feature: a 4,5-epoxy group in the morphinan skeleton. This shared moiety is essential for binding to opioid receptors, suggesting that despite other structural variations, both compounds might interact with similar binding sites or exhibit overlapping pharmacological activities. Research has shown that NR2, an enzyme responsible for the reduction of Naloxone to 6beta-Naloxol, also exhibits activity towards Dihydromorphinone, indicating potential shared metabolic pathways or enzymatic affinities for structurally similar compounds. []
Source and Classification
6beta-Naloxol is derived from naloxone through specific enzymatic and chemical processes. It is categorized under opioid antagonists, which are compounds that block the effects of opioids at the receptor level without activating them. This property makes it a subject of interest for therapeutic applications, particularly in managing opioid-induced side effects such as constipation and respiratory depression.
Synthesis Analysis
Synthetic Routes
The synthesis of 6beta-Naloxol can be achieved through several methods:
Reduction of Naloxone: The primary method involves the reduction of naloxone's ketone group to form alpha-naloxol, which can then be further processed to yield beta-naloxol. Common reducing agents used include sodium borohydride and lithium aluminum hydride.
Mitsunobu Reaction: Another approach involves the Mitsunobu reaction, where alpha-naloxol is converted to beta-naloxol using diethyl azodicarboxylate and triphenylphosphine as reagents.
Enzymatic Pathway: In biological systems, 6beta-Naloxol is produced enzymatically from naloxone by naloxone reductase, an enzyme found in rat liver cytosol that preferentially uses NADPH as a cofactor. This enzymatic pathway showcases species variability, as different animals may produce varying ratios of 6alpha- and 6beta-naloxol depending on their specific enzyme profiles.
Molecular Structure Analysis
Structural Characteristics
The molecular structure of 6beta-Naloxol features a complex arrangement typical of opioid compounds:
Core Structure: It retains the morphinan backbone characteristic of many opioids.
Hydroxyl Groups: The presence of hydroxyl groups at the 6-position differentiates it from other naloxone derivatives.
Stereochemistry: The stereochemical configuration plays a crucial role in its pharmacological activity, influencing its binding affinity to opioid receptors.
Data and Analyses
Molecular Weight: 313.4 g/mol
CAS Number: 53154-12-4
3D Structure: Computational modeling can provide insights into its spatial arrangement and interactions with biological targets.
Chemical Reactions Analysis
Types of Reactions
The chemical behavior of 6beta-Naloxol includes:
Reduction Reactions: As mentioned, it can be synthesized from naloxone through reduction processes.
Mitsunobu Reaction: This reaction allows for the transformation between different naloxol derivatives.
Receptor Binding Studies: The compound's interactions with mu-opioid receptors have been extensively studied to determine its antagonistic properties.
Mitsunobu Reaction Conditions: Typically requires an inert atmosphere and controlled temperature to optimize yields.
Mechanism of Action
Pharmacodynamics
6beta-Naloxol acts primarily as a neutral antagonist at mu-opioid receptors. This means it binds to these receptors without activating them, thereby blocking the effects of opioids like morphine without producing withdrawal symptoms or analgesia.
The detailed mechanism includes:
Binding Affinity: It exhibits similar affinities for mu-opioid receptors compared to its parent compound naloxone but with distinct pharmacological profiles.
Impact on cAMP Levels: Unlike full agonists, it does not significantly alter cyclic adenosine monophosphate (cAMP) levels or GTPγS binding in vitro.
Physical and Chemical Properties Analysis
Relevant Data
Physical properties such as melting point, boiling point, and spectral data (NMR, IR) are crucial for characterizing this compound but require specific experimental conditions for precise determination.
Applications
Scientific Applications
6beta-Naloxol has several important applications in scientific research:
Opioid Research: Used to study the mechanisms of opioid action and antagonism.
Pain Management Studies: Investigated for its potential to alleviate opioid-induced side effects without compromising analgesia.
Pharmacokinetics Studies: Its pharmacokinetic profile is analyzed to understand absorption, distribution, metabolism, and excretion in various models.
Therapeutic Potential
Given its unique properties as a neutral antagonist with limited central nervous system penetration, 6beta-Naloxol shows promise for developing therapies aimed at treating conditions like opioid-induced constipation while minimizing adverse effects associated with traditional opioid antagonists.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(S)-SKF 38393 is a 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol that is the S-enantiomer of SKF 38393. It is a conjugate base of a (S)-SKF 38393(1+). It is an enantiomer of a (R)-SKF 38393.
strong>Polybrominated biphenyls (PBBs) are manufactured chemicals. They are added to the plastics used to make products like computer monitors, televisions, textiles, plastic foams, etc. to make them difficult to burn. PBBs can leave these plastics and find their way into the environment. PBBs are usually colorless to off-white solids. PBBs are mixtures of brominated biphenyl compounds known as congeners.
2H-pyrrole is that one of the three tautomers of pyrrole which has the double bonds at positions 1 and 3. It is a tautomer of a 3H-pyrrole and a 1H-pyrrole.